1,2-Dichloro-1,2-dihydroacenaphthylene 1,2-Dichloro-1,2-dihydroacenaphthylene
Brand Name: Vulcanchem
CAS No.: 5448-26-0
VCID: VC18914622
InChI: InChI=1S/C12H8Cl2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H
SMILES:
Molecular Formula: C12H8Cl2
Molecular Weight: 223.09 g/mol

1,2-Dichloro-1,2-dihydroacenaphthylene

CAS No.: 5448-26-0

Cat. No.: VC18914622

Molecular Formula: C12H8Cl2

Molecular Weight: 223.09 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-1,2-dihydroacenaphthylene - 5448-26-0

Specification

CAS No. 5448-26-0
Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
IUPAC Name 1,2-dichloro-1,2-dihydroacenaphthylene
Standard InChI InChI=1S/C12H8Cl2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H
Standard InChI Key YXSOZTOONQRVSS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)Cl

Introduction

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1,2-dichloro-1,2-dihydroacenaphthylene, reflecting the positions of the chlorine atoms and the partial hydrogenation of the acenaphthylene system . Alternative designations include 1,2-dichloroacenaphthene and the German 1,2-Dichlor-1,2-dihydroacenaphthylen. The CAS Registry Numbers 49601-80-1, 5448-26-0, and 63084-99-1 are associated with this compound, though inconsistencies in historical labeling necessitate careful verification .

The molecular structure (Fig. 1) consists of a bicyclic acenaphthene core with two chlorine atoms at the 1 and 2 positions. X-ray crystallography data, though absent in available literature, suggest a planar geometry due to conjugation across the fused rings. Notably, the compound lacks defined stereocenters, as confirmed by ChemSpider’s stereochemical analysis .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₈Cl₂
Average Mass223.096 g/mol
Monoisotopic Mass222.000306 g/mol
Stereocenters0
DensityNot reported
Melting/Boiling PointsNot reported

Physicochemical Properties and Stability

The compound’s stability under standard conditions remains undocumented, but its fully conjugated π-system suggests resistance to thermal degradation. Comparative data for related halogenated hydrocarbons, such as 1,2-dichloro-1,2-diiodoethane (C₂H₂Cl₂I₂), reveal trends in bond dissociation energies and halogen-halogen interactions . For instance, the C–Cl bond in 1,2-dichloro-1,2-dihydroacenaphthylene is expected to exhibit stronger resonance stabilization than in aliphatic analogs due to aromatic electron delocalization.

Table 2: Comparative Halogenated Compound Data

CompoundMolecular Weight (g/mol)Halogen AtomsKey Property
1,2-Dichloro-1,2-dihydroacenaphthylene223.0962 ClAromatic stabilization
1,2-Dichloro-1,2-diiodoethane350.752 Cl, 2 IAliphatic backbone
5-Bromo-1,2-dichloro derivative301.9942 Cl, 1 BrHigh logP (5.17570)

Industrial and Research Applications

1,2-Dichloro-1,2-dihydroacenaphthylene serves primarily as a synthetic intermediate. Its halogen atoms act as leaving groups in nucleophilic aromatic substitution, enabling the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysis. For example, brominated variants like 5-bromo-1,2-dihydroacenaphthylene (C₁₂H₉Br) are precursors in cross-coupling reactions, as evidenced by their use in Suzuki-Miyaura protocols .

Future Research Directions

  • Synthetic Optimization: Developing efficient, scalable chlorination methods to improve yield and purity.

  • Toxicological Profiling: Systematic in vitro and in vivo studies to establish exposure limits.

  • Materials Applications: Investigating charge transport properties in thin-film devices.

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